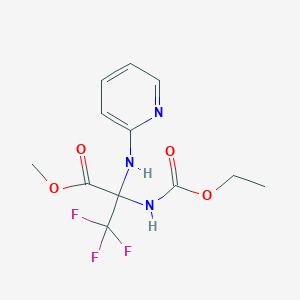
methyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-(pyridin-2-ylamino)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and an ethoxycarbonyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid in the presence of a coupling reagent . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate has diverse applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to target proteins or enzymes, influencing their activity and function. The compound may act as an inhibitor or modulator, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A precursor in the synthesis of the target compound.
2-(4-cyanophenylamino)acetic acid: Another intermediate used in the synthetic route.
Uniqueness
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug design and materials science.
Properties
Molecular Formula |
C12H14F3N3O4 |
|---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate |
InChI |
InChI=1S/C12H14F3N3O4/c1-3-22-10(20)18-11(9(19)21-2,12(13,14)15)17-8-6-4-5-7-16-8/h4-7H,3H2,1-2H3,(H,16,17)(H,18,20) |
InChI Key |
XWSBGMJLCRZUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















